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molecular formula C11H13FN2O B8784096 1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-1-(3-methoxypropyl)-

1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-1-(3-methoxypropyl)-

Cat. No. B8784096
M. Wt: 208.23 g/mol
InChI Key: KPGQNZZOQPDWLT-UHFFFAOYSA-N
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Patent
US08975252B2

Procedure details

60% Oily sodium hydride (135 mg) was added to a solution of 4-fluoro-1H-pyrrolo[2,3-b]pyridine (384 mg) in N,N-dimethylformamide (6 ml) and the mixture was stirred at room temperature for 1.5 hours. 1-Bromo-3-methoxypropane (518 mg) and potassium iodide (468 mg) were added to the mixture and the reaction mixture was stirred at 50° C. for 1.5 hours. Ice water was added to the reaction mixture slowly and the mixture was extracted with ethyl acetate. The organic layer was washed with water and saturated brine successively, dried over magnesium sulfate and concentrated in vacuo. The resulted residue was purified with a silica gel column chromatography (eluting solvent: n-hexane/ethyl acetate=90/10 to 70/30) to give 4-fluoro-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]pyridine (520 mg) as a colorless oil.
Quantity
135 mg
Type
reactant
Reaction Step One
Quantity
384 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
518 mg
Type
reactant
Reaction Step Two
Quantity
468 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[F:3][C:4]1[CH:9]=[CH:8][N:7]=[C:6]2[NH:10][CH:11]=[CH:12][C:5]=12.Br[CH2:14][CH2:15][CH2:16][O:17][CH3:18].[I-].[K+]>CN(C)C=O>[F:3][C:4]1[CH:9]=[CH:8][N:7]=[C:6]2[N:10]([CH2:14][CH2:15][CH2:16][O:17][CH3:18])[CH:11]=[CH:12][C:5]=12 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
135 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
384 mg
Type
reactant
Smiles
FC1=C2C(=NC=C1)NC=C2
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
518 mg
Type
reactant
Smiles
BrCCCOC
Name
Quantity
468 mg
Type
reactant
Smiles
[I-].[K+]
Step Three
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 50° C. for 1.5 hours
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water and saturated brine successively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulted residue was purified with a silica gel column chromatography (eluting solvent: n-hexane/ethyl acetate=90/10 to 70/30)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC1=C2C(=NC=C1)N(C=C2)CCCOC
Measurements
Type Value Analysis
AMOUNT: MASS 520 mg
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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